molecular formula C7H20N2O3Si B1595971 N-(2-(Trimethoxysilyl)ethyl)ethylenediamine CAS No. 7719-00-8

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine

Cat. No.: B1595971
CAS No.: 7719-00-8
M. Wt: 208.33 g/mol
InChI Key: FPFKERZHIGFTEI-UHFFFAOYSA-N
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Description

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine (CAS 7719-00-8) is a bifunctional organosilane compound of significant interest in advanced materials research. It features a molecular formula of C 7 H 20 N 2 O 3 Si and a molecular weight of 208.33 g/mol . This compound is characterized by its dual reactivity: the trimethoxysilyl group can hydrolyze and form stable bonds with inorganic surfaces like silica, glass, and metals, while the ethylenediamine moiety provides chelating sites for metal ions and can participate in organic synthesis and polymer modification . In scientific applications, this organosilane serves as a powerful coupling agent and synthesis intermediate. A key research area is the development of hybrid organic-inorganic materials, particularly functionalized silica gels for environmental remediation. Researchers utilize its amine groups to create adsorbents with a high affinity for transition metal ions, enabling the removal and recovery of heavy metals such as Cu 2+ from aqueous solutions . The compound's structure allows it to act as a molecular bridge, enhancing adhesion and compatibility between organic polymers and inorganic substrates in composite materials and specialized coatings . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(2-trimethoxysilylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H20N2O3Si/c1-10-13(11-2,12-3)7-6-9-5-4-8/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKERZHIGFTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227941
Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
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Molecular Weight

208.33 g/mol
Source PubChem
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CAS No.

7719-00-8
Record name N1-[2-(Trimethoxysilyl)ethyl]-1,2-ethanediamine
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Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
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Record name N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
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Record name N-[2-(trimethoxysilyl)ethyl]ethylenediamine
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Record name N-(2-(TRIMETHOXYSILYL)ETHYL)ETHYLENEDIAMINE
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Scientific Research Applications

Chemistry

  • Coupling Agent: AEAPTMS serves as a coupling agent to enhance adhesion between organic polymers and inorganic substrates. This property is crucial in the production of composite materials where strong interfacial bonding is required .

Biology

  • Surface Modification: The compound is used for modifying surfaces to facilitate biomolecule immobilization, which is essential for biosensor development and other biotechnological applications .
  • Drug Delivery Systems: AEAPTMS has been functionalized onto mesoporous silica nanoparticles to improve drug loading and release profiles, indicating its potential in targeted therapy applications .

Material Science

  • Adhesives and Sealants: It is incorporated into adhesives and sealants to improve their mechanical properties and durability. The trimethoxysilyl groups undergo hydrolysis to form silanol groups that bond with inorganic surfaces, enhancing adhesion .
  • Coatings: AEAPTMS is utilized in coatings for enhanced resistance to environmental factors due to its ability to modify surface properties .

Case Study 1: Controlled Drug Delivery

A study demonstrated that AEAPTMS functionalized onto mesoporous silica nanoparticles significantly improved the drug loading capacity and controlled release rates of therapeutic agents. This application showcases its potential in developing advanced drug delivery systems aimed at targeted therapy .

Case Study 2: Surface Functionalization of Saponite Clay

Research involved the modification of saponite clay using N-(3-(Trimethoxysilyl)propyl)ethylenediamine, which resulted in enhanced adsorption capabilities for heavy metals from aqueous solutions. The study highlighted the effectiveness of silane coupling agents in environmental remediation applications .

Environmental and Safety Considerations

AEAPTMS is sensitive to hydrolysis, which can lead to the formation of methanol and trisilanols upon exposure to moisture. Safety data indicates that while it has moderate skin irritation potential, it poses low risk under controlled industrial conditions due to proper handling protocols .

Mechanism of Action

The compound exerts its effects through its ability to form strong bonds with various substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, creating stable siloxane bonds. This mechanism is crucial for applications in surface modification and material enhancement.

Molecular Targets and Pathways Involved:

  • Surface Functionalization: The compound targets hydroxyl groups on surfaces to form siloxane bonds.

  • Bioconjugation: It targets specific functional groups on biomolecules for conjugation purposes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional disparities between TMPEDA and analogous organosilanes:

Compound Molecular Formula Functional Groups Key Features
TMPEDA C₈H₂₂N₂O₃Si 2 amines, 3 methoxy groups Bifunctional; optimal balance between reactivity and stability
APTES C₉H₂₃NO₃Si 1 amine, 3 ethoxy groups Monofunctional; limited metal chelation but widely used for surface grafting
TMPDETA C₁₁H₂₉N₃O₃Si 3 amines, 3 methoxy groups Higher amine density for enhanced metal binding; prone to steric hindrance
TESPT C₁₈H₄₂O₆S₄Si₂ 2 sulfide bridges, 6 ethoxy groups Sulfur-containing; improves rubber reinforcement via sulfur crosslinking
VTMS C₅H₁₂O₃Si Vinyl group, 3 methoxy groups Non-amine; enables radical polymerization or hydrophobization
Metal Ion Adsorption
  • TMPEDA: Grafted onto Fe₃O₄@SiO₂ nanoparticles, achieved 89% Pb²⁺ removal due to dual amine chelation .
  • APTES: Limited to ~60% Pb²⁺ adsorption under identical conditions due to single amine group .
  • TMPDETA : Exhibits higher capacity (~95%) but slower kinetics due to steric effects .
Surface Hydrophilicity
  • TMPEDA : Reduced water contact angle of PTFE membranes by 40° via amine-matrix interactions .
  • VTMS: Increased hydrophobicity (contact angle +25°) due to non-polar vinyl groups .
Thermal Stability
  • TMPEDA : Decomposes at 220–250°C , suitable for moderate-temperature processes .
  • TESPT : Stable up to 300°C due to robust sulfide linkages .

Stability and Reactivity

  • Chain Length Effects: Ethyl spacers in TMPEDA (vs. propyl in other diamino silanes) improve hydrolytic stability in adsorbents .
  • Hydrolysis Rate : TMPEDA’s methoxy groups hydrolyze faster than APTES’ ethoxy groups, enabling quicker substrate bonding .

Biological Activity

N-(2-(Trimethoxysilyl)ethyl)ethylenediamine (TMS-EDA) is a silane compound that combines the functionalities of ethylenediamine with trimethoxysilane. This unique structure imparts various biological activities and potential applications in materials science and pharmaceuticals. This article delves into the biological activity of TMS-EDA, supported by research findings, data tables, and case studies.

  • Chemical Formula: C7H20N2O3Si
  • Molecular Weight: 208.33 g/mol
  • Functional Groups: Amine, Silane

The presence of two amine groups allows TMS-EDA to engage in various biochemical interactions, which are essential for its biological activity. The silane group enhances its reactivity, making it suitable for applications in drug delivery systems and surface modifications.

Biological Activity Overview

TMS-EDA exhibits several biological activities attributed to its amine functionalities. These include:

  • Antimicrobial Activity: Compounds with ethylenediamine moieties are known for their antimicrobial properties, making TMS-EDA a candidate for developing antibacterial agents.
  • Chelating Properties: Ethylenediamine derivatives often act as chelating agents, which can be beneficial in drug formulations to stabilize metal ions.
  • Cell Adhesion and Growth: Studies indicate that TMS-EDA can enhance cell adhesion and proliferation due to its surface-modifying capabilities.

Research Findings

  • Antimicrobial Studies:
    • A study demonstrated that TMS-EDA showed significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent in medical applications .
  • Toxicity Assessments:
    • Toxicological evaluations indicated that TMS-EDA has moderate acute oral toxicity (LD50 > 2000 mg/kg in rats) and is slightly irritating to skin with potential for serious eye damage . These findings underscore the importance of safety assessments when considering TMS-EDA for biomedical applications.
  • Cell Culture Experiments:
    • In vitro studies indicated that human embryonic kidney cells (HEK-239) exhibited enhanced attachment and proliferation on surfaces modified with TMS-EDA compared to unmodified controls. This suggests its utility in tissue engineering .

Case Study 1: Surface Modification for Enhanced Cell Growth

A research team explored the use of TMS-EDA for modifying polymer membranes intended for tissue engineering applications. The results showed improved biocompatibility and reduced protein adsorption on modified surfaces, leading to better cell growth outcomes.

ParameterModified SurfaceControl Surface
Cell Attachment Rate (%)85%60%
Proliferation Rate (cells/day)15090

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, TMS-EDA was tested against common pathogens such as E. coli and S. aureus. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling N-(2-(Trimethoxysilyl)ethyl)ethylenediamine in laboratory settings?

  • Methodological Guidance :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is recommended if ventilation is insufficient .
  • Ventilation : Work in a fume hood to minimize inhalation risks. The compound may release volatile silanol byproducts during hydrolysis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent premature hydrolysis .

Q. How should this compound be stored to maintain stability?

  • Methodological Guidance :

  • Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, which triggers hydrolysis of the trimethoxysilyl group .
  • Keep at ambient temperatures (20–25°C) away from oxidizers and acids to avoid unintended reactions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Guidance :

  • FTIR : Identify characteristic Si-O-C (≈1080 cm⁻¹) and primary amine (≈3300 cm⁻¹) peaks .
  • NMR : Use ¹H NMR to resolve ethylenediamine protons (δ 1.5–2.5 ppm) and trimethoxysilyl methyl groups (δ 3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (calc. 222.36 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can this compound be utilized to functionalize silica surfaces for advanced material applications?

  • Methodological Guidance :

  • Surface Activation : Clean silica substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to generate hydroxyl groups .
  • Grafting Protocol : React this compound (1–5% v/v in toluene) with activated silica at 80°C for 12 hours. Monitor grafting density via TGA or XPS .
  • Post-Functionalization : Use the pendant amine groups to conjugate biomolecules (e.g., proteins) via EDC/NHS chemistry .

Q. What experimental strategies mitigate crosslinking during polymer modification with this compound?

  • Methodological Guidance :

  • Controlled Reaction Conditions : Use dilute solutions (<2% w/v) and low temperatures (0–5°C) to limit amine-silanol condensation .
  • Selective Protection : Temporarily protect primary amines with Boc groups, react the trimethoxysilyl moiety, then deprotect .
  • Characterization : Analyze polymer branching via GPC and DSC to confirm minimal crosslinking .

Q. How can conflicting data on hydrolysis kinetics be resolved in solvent-dependent studies?

  • Methodological Guidance :

  • Kinetic Profiling : Use ²⁹Si NMR to track hydrolysis rates in polar (e.g., water/ethanol) vs. nonpolar (e.g., toluene) solvents .
  • pH Dependence : Conduct time-resolved UV-Vis studies at pH 4–10 to identify optimal conditions for controlled hydrolysis .
  • Statistical Validation : Apply ANOVA to compare rate constants across solvents; report confidence intervals to address variability .

Key Research Applications Supported by Evidence

  • Surface Engineering : Self-assembled monolayers (SAMs) for biosensors or antifouling coatings .
  • Polymer Composites : Epoxy resin toughening via amine-siloxane crosslinking .
  • Nanoparticle Functionalization : Silica or metal-oxide NP stabilization for drug delivery .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Reactant of Route 2
Reactant of Route 2
N-(2-(Trimethoxysilyl)ethyl)ethylenediamine

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